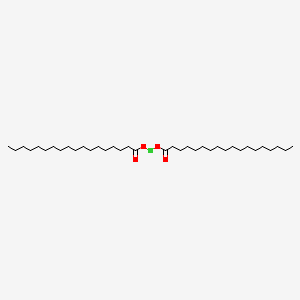
barium(2+);octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);octadecanoate, also known as barium stearate, is a white crystalline powder with the chemical formula C36H70BaO4. It is a salt formed from barium and octadecanoic acid (stearic acid). This compound is known for its versatility and is used in various industrial applications due to its unique properties, such as being a high-temperature lubricant and a heat stabilizer in polyvinyl chloride (PVC) products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium(2+);octadecanoate can be synthesized through the reaction of barium hydroxide with stearic acid. The reaction typically involves heating stearic acid with barium hydroxide in a solvent such as ethanol or water. The mixture is then stirred and heated until the reaction is complete, resulting in the formation of barium stearate.
Industrial Production Methods: In industrial settings, barium stearate is produced by reacting barium chloride with sodium stearate in an aqueous medium. The reaction precipitates barium stearate, which is then filtered, washed, and dried. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Barium(2+);octadecanoate undergoes various chemical reactions, including:
Oxidation: Barium stearate can be oxidized to form barium carbonate and other by-products.
Substitution: It can react with other acids or bases to form different barium salts.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents at elevated temperatures.
Substitution: Reactions with acids or bases are usually carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed:
Oxidation: Barium carbonate (BaCO3) and other organic by-products.
Substitution: Various barium salts depending on the reacting acid or base
Wissenschaftliche Forschungsanwendungen
Barium(2+);octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a lubricant and stabilizer in the production of PVC and other polymers.
Biology: Employed in the preparation of certain biological samples due to its non-toxic nature.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a heat stabilizer, lubricant, and waterproofing agent in various industrial processes
Wirkmechanismus
The mechanism by which barium(2+);octadecanoate exerts its effects is primarily through its interaction with other molecules. In PVC stabilization, it acts by neutralizing hydrochloric acid released during the degradation of PVC, thus preventing further degradation. In lubrication, its long hydrocarbon chains provide a slippery surface, reducing friction between moving parts .
Vergleich Mit ähnlichen Verbindungen
Calcium stearate: Another stearate salt used as a stabilizer and lubricant.
Magnesium stearate: Commonly used in pharmaceuticals as a flow agent.
Zinc stearate: Used as a release agent and lubricant in the rubber and plastics industries.
Uniqueness: Barium(2+);octadecanoate is unique due to its high-temperature stability and effectiveness as a heat stabilizer in PVC. Unlike calcium and magnesium stearates, barium stearate provides superior thermal stability, making it more suitable for high-temperature applications .
Eigenschaften
Molekularformel |
C36H70BaO4 |
|---|---|
Molekulargewicht |
704.3 g/mol |
IUPAC-Name |
barium(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
AGXUVMPSUKZYDT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


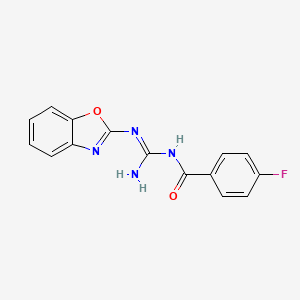
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
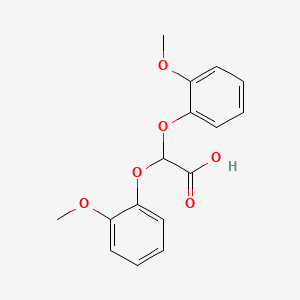
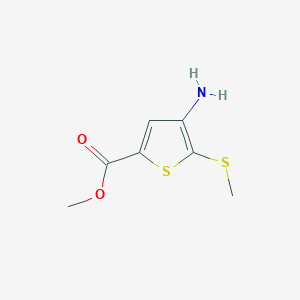
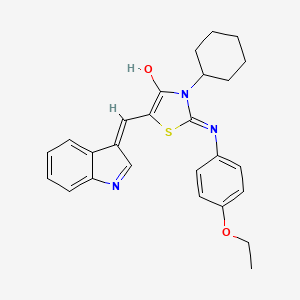
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
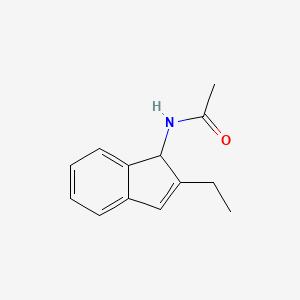
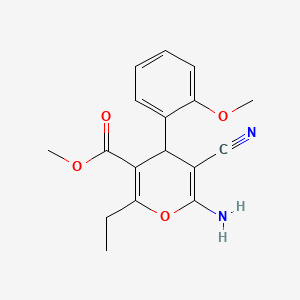
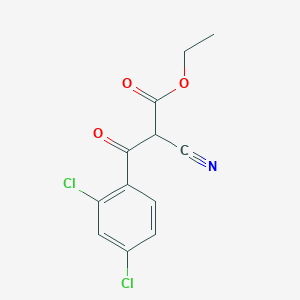

![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
